![molecular formula C15H11NO6S B4790886 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione CAS No. 67695-82-3](/img/structure/B4790886.png)
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione, also known as MS-275 or Entinostat, is a synthetic benzamide derivative that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have emerged as promising therapeutic agents for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation is associated with the repression of gene expression, and the inhibition of HDAC activity leads to the hyperacetylation of histones, resulting in the re-expression of tumor suppressor genes and the inhibition of oncogenic pathways. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione also inhibits the activity of non-histone proteins, such as transcription factors, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of T-cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has also been shown to enhance the differentiation of neural stem cells into neurons, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is its specificity for HDAC enzymes, which reduces the risk of off-target effects. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione also has a long half-life, which allows for less frequent dosing. However, 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been shown to have limited efficacy in some cancer types, and its use may be associated with adverse effects, such as fatigue, nausea, and diarrhea.
Future Directions
For the study of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione include the investigation of its potential therapeutic applications in combination with other anti-cancer agents, such as immune checkpoint inhibitors and targeted therapies. The development of more potent and selective HDAC inhibitors is also an area of active research. Additionally, the investigation of the role of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione in the regulation of other cellular processes, such as autophagy and DNA damage response, may provide new insights into its potential therapeutic applications.
Scientific Research Applications
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes and the inhibition of oncogenic pathways. 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6S/c1-21-10-6-8-11(9-7-10)23(19,20)22-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBDMJCPHXJUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366939 | |
Record name | 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67695-82-3 | |
Record name | 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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